Cas no 2097964-40-2 (2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol)

2-(5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol is a pyrazole derivative featuring a cyclopropyl group and a pyridine moiety, which contribute to its structural uniqueness and potential reactivity. The compound’s hybrid heterocyclic framework enhances its utility as an intermediate in pharmaceutical and agrochemical synthesis. The presence of the hydroxyl-functionalized ethyl linker improves solubility and offers a versatile handle for further derivatization. Its well-defined molecular architecture makes it suitable for applications in medicinal chemistry, particularly in the development of targeted bioactive molecules. The compound’s stability and synthetic accessibility further underscore its value in research and industrial settings.
2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol structure
2097964-40-2 structure
Product Name:2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol
CAS No:2097964-40-2
MF:C13H15N3O
MW:229.277702569962
CID:5723947
PubChem ID:121211840
Update Time:2025-10-23

2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • AKOS026721992
    • F2198-2360
    • 2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol
    • 2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethanol
    • 2097964-40-2
    • Inchi: 1S/C13H15N3O/c17-8-7-16-13(11-1-2-11)9-12(15-16)10-3-5-14-6-4-10/h3-6,9,11,17H,1-2,7-8H2
    • InChI Key: XGUBJILOMCUMDH-UHFFFAOYSA-N
    • SMILES: OCCN1C(=CC(C2C=CN=CC=2)=N1)C1CC1

Computed Properties

  • Exact Mass: 229.121512110g/mol
  • Monoisotopic Mass: 229.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 50.9Ų

2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C178806-100mg
2-(5-cyclopropyl-3-(pyridin-4-yl)-1h-pyrazol-1-yl)ethan-1-ol
2097964-40-2
100mg
$ 95.00 2022-06-06
TRC
C178806-500mg
2-(5-cyclopropyl-3-(pyridin-4-yl)-1h-pyrazol-1-yl)ethan-1-ol
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$ 320.00 2022-06-06
TRC
C178806-1g
2-(5-cyclopropyl-3-(pyridin-4-yl)-1h-pyrazol-1-yl)ethan-1-ol
2097964-40-2
1g
$ 475.00 2022-06-06
Life Chemicals
F2198-2360-0.25g
2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol
2097964-40-2 95%+
0.25g
$302.0 2023-09-06
Life Chemicals
F2198-2360-0.5g
2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol
2097964-40-2 95%+
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$318.0 2023-09-06
Life Chemicals
F2198-2360-1g
2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol
2097964-40-2 95%+
1g
$335.0 2023-09-06
Life Chemicals
F2198-2360-2.5g
2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol
2097964-40-2 95%+
2.5g
$670.0 2023-09-06
Life Chemicals
F2198-2360-5g
2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol
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$1005.0 2023-09-06
Life Chemicals
F2198-2360-10g
2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol
2097964-40-2 95%+
10g
$1407.0 2023-09-06

2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol Related Literature

Additional information on 2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol

Introduction to 2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol (CAS No. 2097964-40-2)

2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2097964-40-2, belongs to a class of heterocyclic molecules that are widely explored for their therapeutic properties. The presence of multiple functional groups, including a cyclopropyl ring, a pyridine moiety, and a pyrazole core, makes this molecule a promising candidate for further investigation in drug discovery and development.

The structural composition of 2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol is characterized by its intricate arrangement of atoms, which contributes to its distinct chemical and pharmacological properties. The cyclopropyl group introduces steric hindrance, while the pyridine and pyrazole rings provide opportunities for hydrogen bonding and interaction with biological targets. These features are particularly relevant in the design of molecules that aim to modulate biological pathways effectively.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their potential applications in medicine. The pyrazole scaffold, in particular, has been extensively studied due to its versatility and the wide range of biological activities exhibited by its derivatives. 2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol represents an advanced derivative of this scaffold, incorporating additional functional groups to enhance its pharmacological profile.

One of the most compelling aspects of this compound is its potential as a lead molecule for the development of new drugs. The combination of the cyclopropyl group, which can influence the metabolic stability and bioavailability of a molecule, with the pyridine and pyrazole rings, which are known for their ability to interact with enzymes and receptors, makes this compound a multifaceted entity. Such structural features are often exploited in medicinal chemistry to optimize drug-like properties such as solubility, permeability, and binding affinity.

Recent studies have highlighted the importance of incorporating diverse structural motifs into drug candidates to improve their efficacy and reduce side effects. The unique architecture of 2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol positions it as a valuable asset in the quest for novel therapeutic agents. Researchers have been particularly interested in exploring its potential as an inhibitor or modulator of key biological targets involved in various diseases.

The synthesis of 2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yilethanen-l ol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the cyclopropyl group necessitates specialized synthetic methodologies to achieve regioselectivity and minimize unwanted side products. Similarly, the integration of the pyridine and pyrazole moieties requires precise control over reaction conditions to preserve the integrity of these sensitive functional groups.

Once synthesized, 2-(5-cyclopropyl-l 3((pyridin -4 -yI)-l H -pyrazol -l -yI)ethan -l ol undergoes rigorous characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These analyses confirm its molecular structure and purity, which are essential prerequisites for further pharmacological evaluation. The compound's solubility profile is also determined, as this property can significantly impact its formulation and delivery.

In vitro studies are conducted to assess the biological activity of 2-(5-cyclopropyl-l 3((pyridine -4 -yI)-l H -pyrazol-l -yI)ethan-l ol, focusing on its interaction with target proteins or enzymes relevant to specific diseases. These studies often involve cell-based assays that measure cytotoxicity, enzyme inhibition, or receptor binding affinity. The results provide valuable insights into the compound's potential therapeutic utility and help guide further optimization efforts.

The integration of computational methods into drug discovery has accelerated the process of identifying promising candidates like 2-(5-cyclopropil-l 3((pyridine -4-yI)-l H-p y ra z ol-l y I) eth an-l ol. Molecular docking simulations allow researchers to predict how this compound might interact with biological targets at the atomic level. These predictions can be validated experimentally, saving time and resources by prioritizing molecules with high binding affinity.

Advances in high-throughput screening (HTS) technologies have further enhanced the ability to evaluate large libraries of compounds for their biological activity. 2-(5-cyclopropil-l 3((pyridine -4-yI)-l H-p y ra z ol-l y I) eth an-l ol could be screened against diverse panels of targets to identify novel interactions that may lead to breakthroughs in drug development. Such screens often reveal unexpected bioactivities that drive new research directions.

The pharmacokinetic properties of 2-(5-cyclopropil-l 3((pyridine -4-yI)-l H-p y ra z ol-l y I) eth an-l ol are also scrutinized to ensure that it meets essential criteria for clinical translation. Parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) are carefully evaluated using both in vitro models and animal studies. A favorable pharmacokinetic profile is crucial for determining whether a compound is suitable for further development into a drug candidate.

Given its unique structural features, 2(5cyc lo propi l 3( p y rid i ne 4 y l ) l H p y ra z o l l y I ) e than l ol holds promise as a versatile tool in pharmaceutical research. Its potential applications span multiple therapeutic areas, including oncology, immunology, and central nervous system disorders, among others. The ongoing investigation into this compound underscores the importance of innovative molecular design in addressing unmet medical needs.

In conclusion, 2(5cyc lo propi l 3( p y rid i ne 4 y l ) l H p y ra z o l l y I ) e than l ol (CAS No.l 209796440_2) represents a significant advancement in medicinal chemistry with implications for future drug development efforts Its intricate structure, coupled with its demonstrated potential as a biologically active molecule, makes it a compelling subject for further exploration By leveraging modern synthetic techniques, computational methods, and experimental validations researchers can unlock new therapeutic possibilities that may benefit patients worldwide

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